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Introduction to LM-4108

LM-4108 (Cafelkibart) is a novel, Fc-optimized humanized monoclonal antibody designed to
target the C-C chemokine receptor 8 (CCR8). In the context of oncology, LM-4108 is being
investigated as an immunotherapeutic agent. Clinical studies have demonstrated its potential in
treating advanced solid tumors, including gastric cancer, particularly in patients who have
developed resistance to anti-PD-1 therapies.[1][2][3] The primary mechanism of action for LM-
4108 is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly
iImmunosuppressive and represent a significant barrier to effective anti-tumor immunity.[2][3]

Rationale for Targeting CCRS8 in Gastric Cancer

The tumor microenvironment (TME) in gastric cancer is often infiltrated by various immune
cells, including Tregs, which suppress the function of cytotoxic T lymphocytes (CTLs) that are
essential for killing cancer cells.

o Selective Expression: CCR8 is highly and selectively expressed on tumor-infiltrating Tregs
compared to Tregs in peripheral blood or other healthy tissues.[4][5][6] This specificity allows
for targeted depletion within the tumor, potentially minimizing systemic autoimmune side
effects.[5][7]
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» Prognostic Significance: Upregulated expression of CCR8 in gastric cancer tissues has been
associated with tumor grade, nodal metastasis, and poorer overall survival, highlighting its

role as a negative prognostic biomarker.[8]

e Mechanism of Immunosuppression: The interaction of CCR8 with its ligand, CCL1, within the
TME can potentiate the suppressive function of Tregs.[9] Anti-CCR8 antibodies like LM-4108
are engineered with an optimized Fc region to induce potent antibody-dependent cell-
mediated cytotoxicity (ADCC) and/or antibody-dependent cellular phagocytosis (ADCP),
leading to the elimination of these immunosuppressive cells.[4][5][10] By depleting CCR8+
Tregs, LM-4108 aims to remove this immunosuppressive shield, thereby enhancing the anti-

tumor activity of effector T cells.[4][6]

Key Signaling Pathway: CCR8-Mediated Treg
Function

The CCL1-CCRS signaling axis is crucial for the function and potentiation of tumor-infiltrating
Tregs. While therapeutic antibodies like LM-4108 focus on depletion rather than signaling
blockade, understanding the pathway provides context for the target's biological role.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37102694/
https://www.pnas.org/doi/10.1073/pnas.1621280114
https://www.benchchem.com/product/b014790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477828/
https://aacrjournals.org/cancerres/article/81/11/2983/673682/Fc-Optimized-Anti-CCR8-Antibody-Depletes
https://www.bms.com/assets/bms/us/en-us/pdf/CCR8-Immune-Pathway-Fact-Sheet.pdf
https://www.benchchem.com/product/b014790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477828/
https://www.pnas.org/doi/10.1073/pnas.2114282119
https://www.benchchem.com/product/b014790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Tumor Microenvironment (TME) Therapeutic Intervention
CCL1 NK Cell / Macrophage

Binding Binds to ADCC /ADCP

LM-4108
(Anti-CCRS Ab)

Regulator%T cell (Treg)

CCR8 Receptor

Activation

Upregulation of: .
- FOXP3
- IL-10
- Granzyme B
- CD39

I
Inhibition

v

Effector T Cell
(e.g., CD8+)

Click to download full resolution via product page

Figure 1. CCRS signaling enhances Treg suppressive function, which is targeted for depletion
by LM-4108.

Preclinical Evaluation Data

While specific preclinical data for LM-4108 in gastric cancer models is not publicly available,
the following tables summarize representative findings for other anti-CCR8 antibodies in
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various syngeneic tumor models, which provide a basis for expected activity.

Table 1: In Vivo Monotherapy Efficacy of Anti-CCRS8
Antibodies in S icM Model

Tumor Model Mouse Strain Treatment Key Outcome Reference
~30% Tumor
MC38 (Colon) C57BL/6 Anti-hCCR8 Ab Growth Inhibition ~ [11]
(TGI)
C57BL/6 ~50% Tumor
Hepal-6 (Liver) (hCCRS8 Anti-hCCRS8 Ab Growth Inhibition  [11]
HUGEMM) (TGI)
Eradication of
CT26 (Colon) BALB/c Anti-mCCRS8 Ab established [6]
tumors
] Significant tumor
EO771 (Breast) C57BL/6 Anti-mCCR8 Ab [12]

growth delay

Table 2: In Vivo Combination Therapy Efficacy of Anti-
CCRS8 Antibodies

Tumor Model

Mouse Strain

Treatment

Key Outcome

Reference

MC38 (Colon)

C57BL/6

Anti-mCCRS8 Ab
+ Anti-PD-1

Synergistic anti-

tumor immunity

EO771 (Breast)

C57BL/6

Anti-mCCRS8 Ab
+ Anti-PD-L1

Enhanced tumor
growth inhibition

vs. single agents

[12]

Human-CCRS8 KI

Mouse

N/A

S-531011 + Anti-
mPD-1

Stronger
suppression of
tumor growth
than anti-PD-1

alone

[4]
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Experimental Protocols

The following protocols are representative methodologies for evaluating an anti-CCR8 antibody
like LM-4108 in gastric cancer research models.

Protocol 1: In Vitro Treg Suppression Assay

This assay assesses the ability of an anti-CCR8 antibody to reverse the immunosuppressive
function of Tregs on effector T cells.
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Figure 2. Workflow for assessing the functional impact of LM-4108 on Treg-mediated

suppression.
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Methodology:
e Cell Isolation:

o Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of gastric cancer
patients using Ficoll-Paque density gradient centrifugation.[13]

o Isolate CD4+CD25+ Tregs and CD8+ responder T cells from the PBMC fraction using
magnetic-activated cell sorting (MACS) kits.[13]

o Cell Labeling:

o Label the CD8+ responder T cells with a proliferation tracking dye, such as
Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's
instructions.

e Co-culture Setup:

o Plate the CFSE-labeled CD8+ T cells at a density of 5 x 10°4 cells/well in a 96-well U-
bottom plate.

o Add the isolated Tregs at various ratios (e.g., 1:1, 1:2, 1:4; Responder:Treg).
o Add a polyclonal stimulus, such as anti-CD3/CD28 beads, to induce T cell proliferation.
e Treatment:

o Add LM-4108 or an isotype control antibody to the designated wells at a final
concentration of 10-20 pg/mL.

e Incubation and Analysis:
o Incubate the plate for 4-5 days at 37°C, 5% CO2.[13]

o Harvest cells and analyze the CFSE dilution in the CD8+ T cell population via flow
cytometry. A decrease in CFSE intensity indicates cell proliferation.
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o Collect supernatant before harvesting to measure cytokine levels (e.g., IFN-y) by ELISA as
an indicator of CD8+ T cell effector function.[8]

o Expected Outcome: Wells treated with LM-4108 should show increased CD8+ T cell
proliferation (greater CFSE dilution) and higher IFN-y levels compared to isotype control,
indicating a reversal of Treg suppression.[8]

Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Model

This protocol describes how to test the anti-tumor efficacy of an anti-CCR8 antibody in an
immunocompetent mouse model. Since LM-4108 is a humanized antibody, a surrogate anti-
mouse CCR8 antibody or a humanized CCR8 knock-in mouse model would be required.
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Figure 3. Experimental workflow for evaluating anti-CCR8 antibody efficacy in a syngeneic
mouse model.

Methodology:

¢ Animal Model and Cell Line:
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o Use an immunocompetent mouse strain, such as C57BL/6.
o Select a syngeneic murine gastric cancer cell line (e.g., YTN16).

o Alternatively, use a humanized CCR8 knock-in mouse (CCR8 HUGEMM) to test the
human-specific LM-4108 directly.[11]

e Tumor Implantation:
o Subcutaneously inject 1 x 1076 tumor cells in 100 uL of PBS into the flank of each mouse.
o Treatment Schedule:

o When tumors reach an average volume of 80-120 mm3, randomize mice into treatment
groups (n=8-10 per group):

Group 1: Vehicle control (PBS or isotype control antibody).

Group 2: Anti-CCRS8 antibody (e.g., 10 mg/kg, intravenously, twice weekly).[11][12]

Group 3: Anti-PD-1 antibody (as a comparator or combination partner).

Group 4: Anti-CCR8 antibody + Anti-PD-1 antibody.

e Monitoring:

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
(Volume = 0.5 x Length x Width?).

o Monitor body weight and overall animal health.
e Endpoint and Analysis:

o Euthanize mice when tumors reach the predetermined endpoint size or at the end of the
study.

o Harvest tumors and spleens.
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o Prepare single-cell suspensions from tumors and analyze by flow cytometry for the
frequency and absolute numbers of CD4+FoxP3+ Tregs, CD8+ T cells, and other immune

populations.

o Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell
infiltration.

o Expected Outcome: The anti-CCR8 antibody groups should exhibit significant tumor
growth inhibition compared to the control group.[5][6] This should correlate with a marked
reduction in intratumoral Tregs and an increased ratio of CD8+ T cells to Tregs.[14] The
combination with anti-PD-1 is expected to show synergistic or additive effects.[4][5]

Conclusion

LM-4108 represents a promising therapeutic strategy for gastric cancer by targeting and
depleting immunosuppressive CCR8+ Tregs within the tumor microenvironment. The protocols
and data presented here provide a framework for researchers to investigate the preclinical
efficacy and mechanism of action of LM-4108 and similar anti-CCR8 antibodies. Such studies
are critical for optimizing combination therapies and identifying biomarkers to guide clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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